Rovafovir etalafenamide

Übersicht

Beschreibung

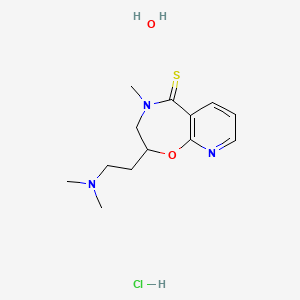

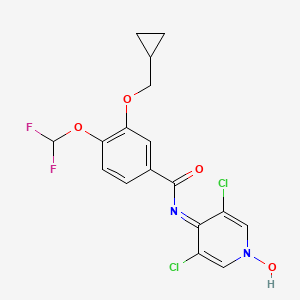

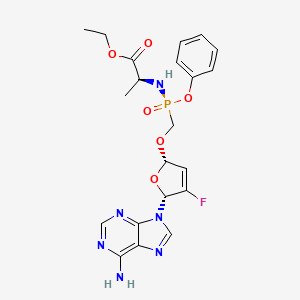

Rovafovir Etalafenamid, auch bekannt unter dem Entwicklungscode GS-9131, ist ein experimentelles Medikament, das von Gilead Sciences zur Behandlung von HIV-1-Infektionen entwickelt wurde . Es ist ein Nukleosid-Reverse-Transkriptase-Inhibitor und ein Prodrug von GS-9148 . Rovafovir Etalafenamid selbst hat keine antivirale Aktivität, wird aber nach dem Verzehr durch die Hydrolyse der Phosphonoamidatgruppe metabolisiert, um die antivirale Verbindung GS-9148 zu erzeugen .

Herstellungsmethoden

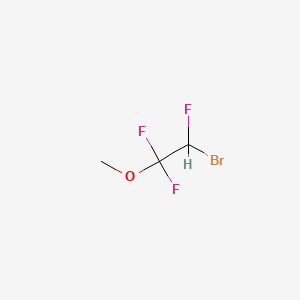

Die Synthese von Rovafovir Etalafenamid umfasst einen mehrstufigen Prozess, der von einem Nukleosid-Kern und einem ausgefeilten Phosphonoamidat-Alkohol ausgeht . Die Montage beginnt mit einer decarboxylativen Eliminierung einer β-Hydroxycarbonsäure, um den entsprechenden cyclischen Enol-Ether zu erhalten . Anschließend erfolgt eine Iodoetherifizierungsreaktion, um den cyclischen Enol-Ether mit einem funktionalisierten Phosphonoamidat-Alkohol zu koppeln . Eine oxidative Syn-Eliminierung installiert dann das erforderliche Fluoralkene, und eine abschließende Entschützung liefert den pharmazeutischen Wirkstoff .

Industrielle Produktionsmethoden wurden entwickelt, um die Effektivität der Herstellung zu verbessern, die Bearbeitungszeit zu verkürzen, die Kosten zu senken und die Umweltbelastung zu minimieren . Zwei neue Routen wurden zu einem wichtigen synthetischen Zwischenprodukt entwickelt, das unter Verwendung einer neuen Schutzgruppenstrategie zum Endprodukt umgewandelt wurde .

Chemische Reaktionsanalyse

Rovafovir Etalafenamid durchläuft während seiner Synthese und seines Metabolismus verschiedene Arten von chemischen Reaktionen:

Decarboxylative Eliminierung: Diese Reaktion beinhaltet das Entfernen einer Carboxylgruppe von einer β-Hydroxycarbonsäure, um einen cyclischen Enol-Ether zu bilden.

Iodoetherifizierung: Diese Reaktion koppelt den cyclischen Enol-Ether mit einem funktionalisierten Phosphonoamidat-Alkohol.

Oxidative Syn-Eliminierung: Diese Reaktion installiert das erforderliche Fluoralkene.

Häufig verwendete Reagenzien in diesen Reaktionen sind β-Hydroxycarbonsäure, Phosphonoamidat-Alkohol und verschiedene Oxidationsmittel . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der pharmazeutische Wirkstoff GS-9148 .

Wissenschaftliche Forschungsanwendungen

Rovafovir Etalafenamid hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Medizin. Es wird auf sein Potenzial untersucht, HIV-1-Infektionen zu behandeln . Die Verbindung zeigt antivirale Aktivität gegen Viren, die wichtige Mutationen aufweisen, die mit Resistenzen gegen Nukleosid-Analoga-Reverse-Transkriptase-Inhibitoren zusammenhängen, die häufig zur Behandlung von HIV/AIDS-Infektionen eingesetzt werden .

Neben seinen medizinischen Anwendungen ist Rovafovir Etalafenamid auch in den Bereichen Chemie und Biologie aufgrund seiner einzigartigen Synthesewege und Reaktionsmechanismen von Interesse . Die Entwicklung effizienter industrieller Produktionsmethoden hat Auswirkungen auf die pharmazeutische Industrie, insbesondere in Bezug auf die Kostensenkung und die Umweltbelastung .

Wirkmechanismus

Rovafovir Etalafenamid ist ein Nukleosid-Reverse-Transkriptase-Inhibitor und ein Prodrug von GS-9148 . Nach dem Verzehr wird es durch die Hydrolyse der Phosphonoamidatgruppe metabolisiert, um GS-9148 zu erzeugen . GS-9148 wird dann phosphoryliert und wirkt als Kettenterminator der DNA-Polymerisation, wodurch die Replikation von HIV-1 gehemmt wird . Dieser Mechanismus zielt auf das Reverse-Transkriptase-Enzym ab, das für die Replikation des Virus unerlässlich ist .

Vorbereitungsmethoden

The synthesis of Rovafovir etalafenamide involves a multi-step process starting from a nucleoside core and an elaborated phosphonamidate alcohol . The assembly begins with a decarboxylative elimination of a β-hydroxyacid to yield the corresponding cyclic enol ether . This is followed by an iodoetherification reaction to couple the cyclic enol ether with a functionalized phosphonamidate alcohol . An oxidative syn elimination then installs the required fluoroalkene, and a final deprotection reaction yields the active pharmaceutical ingredient .

Industrial production methods have been developed to enhance manufacturing effectiveness, improve processing time, reduce cost, and minimize environmental impact . Two new routes were developed to a key synthetic intermediate, which was converted to the final product using a new protecting group strategy .

Analyse Chemischer Reaktionen

Rovafovir etalafenamide undergoes several types of chemical reactions during its synthesis and metabolism:

Decarboxylative Elimination: This reaction involves the removal of a carboxyl group from a β-hydroxyacid to form a cyclic enol ether.

Iodoetherification: This reaction couples the cyclic enol ether with a functionalized phosphonamidate alcohol.

Oxidative Syn Elimination: This reaction installs the required fluoroalkene.

Common reagents used in these reactions include β-hydroxyacid, phosphonamidate alcohol, and various oxidizing agents . The major product formed from these reactions is the active pharmaceutical ingredient GS-9148 .

Wissenschaftliche Forschungsanwendungen

Rovafovir etalafenamide has significant scientific research applications, particularly in the field of medicine. It is being investigated for its potential to treat HIV-1 infection . The compound shows antiviral activity against viruses containing major mutations associated with resistance to nucleoside analog reverse-transcriptase inhibitors, which are commonly used to treat HIV/AIDS infection .

In addition to its medical applications, this compound is also of interest in the fields of chemistry and biology for its unique synthetic routes and reaction mechanisms . The development of efficient industrial production methods has implications for the pharmaceutical industry, particularly in terms of cost reduction and environmental impact .

Wirkmechanismus

Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . Once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate GS-9148 . GS-9148 is then phosphorylated and acts as a chain terminator of DNA polymerization, thereby inhibiting the replication of HIV-1 . This mechanism targets the reverse transcriptase enzyme, which is essential for the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

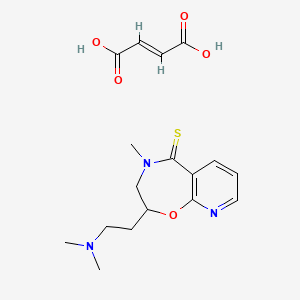

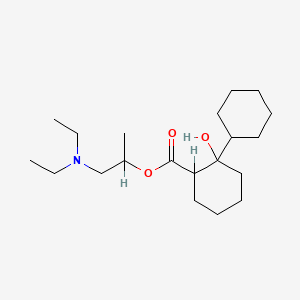

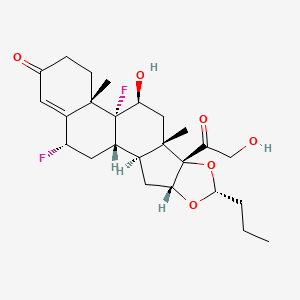

Rovafovir Etalafenamid ähnelt anderen Nukleosid-Reverse-Transkriptase-Inhibitoren wie Tenofovir Alafenamid und Tenofovir Disoproxilfumarat . Rovafovir Etalafenamid hat ein einzigartiges Resistenzprofil und zeigt antivirale Aktivität gegen Viren mit wichtigen Mutationen, die mit Resistenzen gegen andere Nukleosid-Analoga-Reverse-Transkriptase-Inhibitoren zusammenhängen . Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von HIV-1-Infektionen, insbesondere in Fällen, in denen Resistenzen gegen andere Medikamente entstanden sind .

Ähnliche Verbindungen umfassen:

- Tenofovir Alafenamid

- Tenofovir Disoproxilfumarat

- Emtricitabin

- Lamivudin

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren Resistenzprofilen und pharmakokinetischen Eigenschaften .

Eigenschaften

CAS-Nummer |

912809-27-9 |

|---|---|

Molekularformel |

C21H24FN6O6P |

Molekulargewicht |

506.4 g/mol |

IUPAC-Name |

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35+/m0/s1 |

InChI-Schlüssel |

OCJRRXHWPBXZSU-BJBBEUPESA-N |

SMILES |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

Isomerische SMILES |

CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

Kanonische SMILES |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GS-9131; GS 9131; GS9131; Rovafovir Etalafenamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.